molecular formula C14H20ClN5O2 B1662551 Etazolate hydrochloride CAS No. 35838-58-5

Etazolate hydrochloride

Cat. No.: B1662551
CAS No.: 35838-58-5
M. Wt: 325.79 g/mol
InChI Key: GQJUGJHJUZSJLZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Etazolate hydrochloride primarily targets the GABA_A receptor , acting as a positive allosteric modulator . It also targets the adenosine A1 and A2 subtypes as an antagonist , and selectively inhibits the PDE4 isoform .

Mode of Action

This compound enhances the action of GABA_A receptors at the barbiturate binding site . This modulation increases the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an overall decrease in neuronal excitability . As an adenosine antagonist, it blocks the inhibitory effects of adenosine on its A1 and A2 subtypes . As a PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels .

Biochemical Pathways

The increased cAMP levels due to PDE4 inhibition by this compound can lead to a cascade of events, including the activation of protein kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB). This can lead to increased expression of genes like brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal survival and growth .

Result of Action

This compound’s action on GABA_A receptors, adenosine receptors, and PDE4 can result in anxiolytic, antidepressant, and anti-inflammatory effects . Its role as an α-secretase activator leads to the production of soluble amyloid precursor protein (sAPPα), which is thought to have neuroprotective effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Etazolate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor at the barbiturate binding site, enhancing the receptor’s response to gamma-aminobutyric acid . Additionally, this compound functions as an adenosine antagonist, particularly affecting the A1 and A2 subtypes . It also inhibits phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate, thereby increasing the levels of cyclic adenosine monophosphate within cells .

Cellular Effects

This compound influences various cellular processes and functions. In neuronal cells, it has been shown to induce the production of soluble amyloid precursor protein alpha through the stimulation of the alpha-secretase pathway . This neuroprotective effect is associated with the modulation of the gamma-aminobutyric acid A receptor . Additionally, this compound modulates the release of inflammatory mediators through cyclic adenosine monophosphate-dependent and independent mechanisms . It has also been observed to exert neuroprotective effects against amyloid-beta toxicity, which is relevant in the context of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. As a positive allosteric modulator of the gamma-aminobutyric acid A receptor, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission . As an adenosine antagonist, this compound blocks the action of adenosine at the A1 and A2 receptors, which can influence various physiological processes . Furthermore, by inhibiting phosphodiesterase-4, this compound increases the levels of cyclic adenosine monophosphate, which can affect numerous cellular functions, including gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, maintaining its pharmacological activity over extended periods . Long-term studies have indicated that this compound can exert sustained neuroprotective effects, particularly in models of Alzheimer’s disease . Additionally, its ability to modulate inflammatory responses has been observed to persist over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and gastrointestinal disturbances . The therapeutic window for this compound is relatively wide, allowing for effective dosing with minimal side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The inhibition of phosphodiesterase-4 by this compound leads to increased levels of cyclic adenosine monophosphate, which can influence metabolic flux and the levels of various metabolites within cells . Additionally, its interaction with the gamma-aminobutyric acid A receptor and adenosine receptors can affect the overall metabolic state of cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with specific transporters and binding proteins that facilitate its distribution to target sites . Its localization within the brain and other tissues is crucial for its pharmacological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . The compound’s ability to modulate the gamma-aminobutyric acid A receptor and inhibit phosphodiesterase-4 is dependent on its localization within specific cellular compartments . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etazolate Hydrochloride involves the reaction of ethyl 1-ethyl-4-hydrazinyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with isopropylidene hydrazine under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired pharmaceutical grade compound .

Chemical Reactions Analysis

Types of Reactions

Etazolate Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Etazolate Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying the pharmacological effects of pyrazolopyridine derivatives.

    Biology: It has been studied for its neuroprotective effects and its ability to modulate GABA A receptors.

    Medicine: Clinical trials have investigated its potential in treating Alzheimer’s disease, anxiety, and depression.

    Industry: It is used in the development of new pharmaceuticals targeting neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etazolate Hydrochloride is unique due to its combined effects on GABA A receptors, adenosine receptors, and phosphodiesterase inhibition. This multi-target approach makes it a promising candidate for treating complex neurological disorders .

Properties

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUGJHJUZSJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045767
Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35838-58-5
Record name Etazolate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etazolate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611
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Record name Etazolate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etazolate hydrochloride
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Record name ETAZOLATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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